AS-Inclisiran sodium

medication adherence real-world evidence dosing frequency

AS-Inclisiran sodium is the antisense strand of inclisiran, a GalNAc-conjugated siRNA enabling intracellular catalytic degradation of PCSK9 mRNA—unlike extracellular mAb inhibitors. Trivalent GalNAc confers 1,000-fold higher hepatocyte uptake, supporting twice-yearly HCP dosing. In ORION-8 (>12,000 pt-yrs), 5.5% immunogenicity with no efficacy attenuation. No dose adjustment across CKD 2–4. Ideal for cardiovascular outcomes research, nephrology-integrated pathways, and as reference for GalNAc-siRNA analytical development. Verified high purity ≥98%. For R&D use only.

Molecular Formula C78H140N11O34P
Molecular Weight 1807.0 g/mol
CAS No. 1436858-07-9
Cat. No. B15603270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAS-Inclisiran sodium
CAS1436858-07-9
Molecular FormulaC78H140N11O34P
Molecular Weight1807.0 g/mol
Structural Identifiers
InChIInChI=1S/C78H140N11O34P/c1-50(93)85-66-72(108)69(105)55(43-90)121-75(66)117-35-15-12-21-58(97)79-29-18-32-82-61(100)26-38-114-47-78(88-64(103)24-10-8-6-4-5-7-9-11-25-65(104)89-42-54(96)41-53(89)46-120-124(111,112)113,48-115-39-27-62(101)83-33-19-30-80-59(98)22-13-16-36-118-76-67(86-51(2)94)73(109)70(106)56(44-91)122-76)49-116-40-28-63(102)84-34-20-31-81-60(99)23-14-17-37-119-77-68(87-52(3)95)74(110)71(107)57(45-92)123-77/h53-57,66-77,90-92,96,105-110H,4-49H2,1-3H3,(H,79,97)(H,80,98)(H,81,99)(H,82,100)(H,83,101)(H,84,102)(H,85,93)(H,86,94)(H,87,95)(H,88,103)(H2,111,112,113)/t53-,54+,55+,56+,57+,66+,67+,68+,69-,70-,71-,72+,73+,74+,75+,76+,77+/m0/s1
InChIKeyLQRNAUZEMLGYOX-LZVIIAQDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AS-Inclisiran Sodium (CAS 1436858-07-9): A GalNAc-Conjugated siRNA PCSK9 Synthesis Inhibitor for Sustained Lipid Lowering – Procurement & Selection Guide


AS-Inclisiran sodium (CAS 1436858-07-9; also registered as 1639324-58-5) is the antisense strand component of inclisiran, a double-stranded small interfering RNA (siRNA) therapeutic that inhibits hepatic synthesis of proprotein convertase subtilisin/kexin type 9 (PCSK9) [1]. Unlike monoclonal antibody (mAb)-based PCSK9 inhibitors (alirocumab, evolocumab) that neutralize extracellular PCSK9, AS-Inclisiran sodium mediates intracellular catalytic degradation of PCSK9 mRNA via the RNA-induced silencing complex (RISC), enabling a twice-yearly subcutaneous dosing regimen [2]. The compound is conjugated on its sense strand with a triantennary N-acetylgalactosamine (GalNAc) ligand that facilitates hepatocyte-specific uptake via the asialoglycoprotein receptor (ASGPR), conferring sub-nanomolar binding affinity — approximately 1,000-fold higher than monomeric GalNAc constructs .

Why AS-Inclisiran Sodium Cannot Be Interchanged with PCSK9 mAbs or Non-Conjugated siRNAs: A Procurement Rationale


AS-Inclisiran sodium belongs to a fundamentally distinct pharmacological class (intracellular siRNA) compared with PCSK9-targeting mAbs (alirocumab, evolocumab) and other lipid-modulating agents (bempedoic acid, ezetimibe). Even among GalNAc-conjugated siRNAs, sequence specificity, chemical modification patterns (2′-F, 2′-OMe, phosphorothioate placement), and the trivalent GalNAc ligand architecture vary across candidates, directly affecting ASGPR binding affinity, endosomal escape efficiency, and RISC loading potency . These molecular differences translate into divergent dosing intervals (twice-yearly for inclisiran vs. biweekly/monthly for mAbs), distinct PCSK9 plasma-level trajectories (sustained suppression vs. compensatory increase), and differential organ impairment dose-adjustment requirements that render generic substitution scientifically unjustified [1].

AS-Inclisiran Sodium Differentiation Evidence: Quantitative Head-to-Head Comparisons vs. Alirocumab, Evolocumab, and siRNA Comparators


Twice-Yearly Dosing Translates to 13–20% Higher Real-World Adherence vs. Monthly PCSK9 mAbs

In a retrospective US claims database analysis (Komodo Health, n=36,901), inclisiran-treated patients demonstrated a mean 12-month proportion of days covered (PDC) of 0.77 (SD 0.28), compared with 0.68 (SD 0.33) for alirocumab and 0.67 (SD 0.33) for evolocumab [1]. The inclisiran PDC advantage persisted under sensitivity analyses: extending days-of-supply by 30 days yielded PDC 0.82, and by 90 days yielded PDC 0.90 [1]. Discontinuation rates were 31.6% for inclisiran vs. 44.8% (alirocumab) and 45.3% (evolocumab); mean time to discontinuation was 133.5 days vs. 119.2 and 113.7 days, respectively [1].

medication adherence real-world evidence dosing frequency PCSK9 inhibitor

Inclisiran Suppresses PCSK9 Protein Synthesis; mAbs Induce Compensatory PCSK9 Accumulation

A 2025 comprehensive review of PCSK9-targeting strategies documents that inclisiran reduces both intracellular and extracellular PCSK9 by catalyzing mRNA degradation, whereas mAb-mediated neutralization of circulating PCSK9 leads to a compensatory increase in plasma PCSK9 protein levels due to reduced clearance of the antibody–PCSK9 complex [1]. Following inclisiran dosing at Day 1 and Day 90 (284 mg SC), mean serum PCSK9 levels were reduced by approximately 75% and 69%, respectively, as documented in the FDA label [2]. In contrast, mAb therapy results in a 5- to 10-fold accumulation of total circulating PCSK9 (antibody-bound plus free) [1].

PCSK9 protein level pharmacodynamics compensatory mechanism siRNA vs mAb

No Dose Adjustment Required Across Mild-to-Severe Renal Impairment: A Differentiator from mAbs Requiring Monitoring

The FDA prescribing information for inclisiran explicitly states that no dose adjustment is necessary in patients with mild, moderate, or severe renal impairment, based on analyses of the ORION-7 and ORION-1 studies [1]. A mechanistic physiologically-based pharmacokinetic-pharmacodynamic (PBPK-PD) model published in 2024 confirmed that changes in renal physiologies, including glomerular filtration rate alterations across various degrees of impairment, produce minimal changes in inclisiran pharmacodynamics [2]. This contrasts with mAb-based PCSK9 inhibitors (alirocumab, evolocumab), which — as large protein therapeutics — have renal clearance considerations and require renal function monitoring according to their respective prescribing information [3].

renal impairment pharmacokinetics dose adjustment siRNA clearance

Meta-Analysis Confirms LDL-C Reduction: Inclisiran 300 mg Achieves ~41% at 24 Weeks vs. Alirocumab 75 mg at ~52% — Differentiated by Dosing Interval

A 2025 systematic review and meta-analysis (32 studies, n=30,718) comparing inclisiran with alirocumab found that alirocumab 75 mg produced a statistically significantly greater LDL-C reduction of –51.54% (95% CI –53.43%, –49.66%) vs. inclisiran 300 mg at –41.34% (95% CI –50.30%, –31.34%) at 24 weeks (p=0.05) [1]. Similarly, a 2025 Bayesian network meta-analysis (21 RCTs, n=10,835) ranked evolocumab as the most effective agent for LDL-C lowering (87% probability) vs. alirocumab (71.4%) and inclisiran (47.2%) [2]. However, this efficacy differential must be weighed against the dosing convenience advantage: inclisiran requires 2 injections/year (after initial 3-month loading) vs. 26–52 injections/year for alirocumab (every 2 weeks) or 12–26/year for evolocumab (every 2–4 weeks) [1].

LDL-C reduction meta-analysis alirocumab PCSK9 inhibition

Low Immunogenicity Profile: Anti-Drug Antibodies in 5.5% of Patients with No Impact on Efficacy or Safety in 12,000+ Patient-Years

In the ORION-8 long-term extension trial (mean cumulative inclisiran exposure: 3.7 years; maximum: 6.8 years; >12,000 patient-years total exposure), inclisiran-associated anti-drug antibodies (ADAs) were detected in only 5.5% of patients and had no impact on LDL-C-lowering efficacy or safety outcomes [1]. This contrasts with published immunogenicity rates for mAb-based PCSK9 inhibitors: alirocumab ADAs have been reported in 4.8–5.1% of patients in the ODYSSEY program, with rare neutralizing antibody-associated efficacy attenuation; evolocumab ADAs were detected in 0.3%, with no neutralizing antibodies identified in the FOURIER trial [2]. Importantly, the siRNA modality's intracellular mechanism of action renders inclisiran potentially less susceptible to neutralizing antibody interference than extracellular-targeting mAbs [3].

immunogenicity anti-drug antibodies long-term safety siRNA therapeutics

Structural Differentiation: Trivalent GalNAc Ligand Confers ~1,000-Fold Higher ASGPR Affinity vs. Monovalent Constructs

AS-Inclisiran sodium is a component of an inclisiran molecule that features a triantennary GalNAc ligand (L96) covalently conjugated to the 3′ end of the siRNA sense strand [1]. The trivalent GalNAc architecture binds the asialoglycoprotein receptor (ASGPR) on hepatocytes with approximately 1,000-fold higher affinity compared with monovalent or divalent GalNAc constructs, as established by glycan–lectin binding studies . This affinity enhancement is structurally encoded: the triantennary design simultaneously engages multiple carbohydrate recognition domains of the ASGPR trimer, driving efficient clathrin-mediated endocytosis and enabling the subcutaneous bioavailability that underlies the 6-month dosing interval [2]. Non-conjugated siRNAs or those with monomeric GalNAc lack this multivalent avidity advantage, resulting in reduced hepatocyte uptake efficiency and shorter pharmacodynamic duration .

GalNAc conjugation ASGPR affinity hepatocyte targeting multivalent ligand

AS-Inclisiran Sodium: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Health-System Formulary Selection Where Adherence Infrastructure Is Limited

In health systems or payer environments where patient self-administration adherence to biweekly/monthly injections is a known barrier (PDC 0.67–0.68 for mAbs), AS-Inclisiran sodium's twice-yearly, HCP-administered dosing regimen offers a procurement advantage. Real-world data demonstrate a 13–15% relative improvement in PDC and a 13-percentage-point reduction in discontinuation vs. alirocumab and evolocumab at 12 months [1]. This scenario is particularly relevant for integrated delivery networks and national health services seeking to maximize population-level LDL-C target attainment with minimized follow-up infrastructure.

Chronic Kidney Disease Cohorts Requiring Lipid Lowering Without Dose Titration Complexity

For patient populations with high prevalence of renal impairment (CKD stages 2–4), inclisiran's lack of dose adjustment requirement across mild, moderate, and severe renal impairment eliminates the need for renal function-based dose stratification [1][2]. This contrasts with mAb-based PCSK9 inhibitors, where limited severe renal impairment data necessitate monitoring [3]. Procurement for nephrology-integrated care pathways should prioritize inclisiran to reduce formulary complexity and avoid dose-tiered inventory.

Long-Term Outcomes Research Requiring Sustained PCSK9 Suppression Without Immunogenic Interference

The ORION-8 trial, with >12,000 patient-years of exposure and maximum follow-up of 6.8 years, establishes that inclisiran-associated anti-drug antibodies (5.5% incidence) do not attenuate LDL-C-lowering efficacy [1]. This is critical for research cohorts and clinical programs evaluating multi-year cardiovascular outcomes where immunogenicity-mediated efficacy drift could confound results. The intracellular siRNA mechanism makes neutralizing antibody interference less likely than with extracellular mAb targets [2].

Bioprocess Development and Analytical Reference Standard Sourcing for GalNAc-siRNA Platforms

AS-Inclisiran sodium serves as a structurally defined reference compound for analytical method development, stability testing, and impurity profiling of GalNAc-conjugated siRNA therapeutics. Its molecular formula (C529H664F12N176Na43O316P43S6), molecular weight (17,284.72 g/mol), and defined chemical modification pattern — 2′-F, 2′-OMe ribonucleotides with six terminal phosphorothioate linkages — are fully characterized in the FDA prescribing information [1][2]. The trivalent GalNAc architecture provides a benchmark for assessing ASGPR binding affinity (1,000-fold enhancement over monomeric ligands) in quality control assays for emerging biosimilar or follow-on siRNA candidates [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for AS-Inclisiran sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.